2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine
Description
2-(4-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine is a phenethylamine derivative characterized by a halogen-substituted phenoxy group attached to a dimethylaminoethyl backbone. Its structural features include a bromine atom at the para position and a chlorine atom at the ortho position of the phenyl ring (Figure 1).
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKRETJZRQERIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-bromo-2-chlorophenol with N,N-dimethylethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The ethanamine moiety can facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
25B-NBOMe and 25C-NBOMe
- Structure : 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) and 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) feature methoxy and halogen substituents on the phenyl ring, with an additional methoxybenzyl group.
- Activity : Both are potent psychedelics targeting serotonin 5-HT2A receptors. The bromo-substituted 25B-NBOMe exhibits higher receptor affinity than chloro-substituted 25C-NBOMe .
- Key Difference: The absence of a methoxybenzyl group in 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine likely reduces its hallucinogenic potency but may alter selectivity for other serotonin receptors.
2-(5-Bromo-1H-Indol-3-yl)-N,N-Dimethylethanamine
- Structure: Substitution of the phenoxy group with a 5-bromoindole moiety.
- Activity : Exhibits significant antidepressant-like effects (20 mg/kg in forced swim tests) and sedative properties, likely via serotonin receptor modulation .
Substituted Ethylamine Antidepressants
Venlafaxine Hydrochloride Analogs
- Structure : Venlafaxine derivatives (e.g., 2-(4-methoxyphenyl)-N,N-dimethylethanamine) replace halogens with methoxy groups.
- Activity: Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). The methoxy group improves bioavailability and receptor binding .
- Key Difference: Halogen substituents in 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine may increase lipophilicity, altering blood-brain barrier penetration compared to methoxy analogs.
Diphenhydramine Hydrochloride
- Structure: Features a benzhydryloxy group instead of halogenated phenoxy.
- Activity : Primarily an antihistamine with sedative effects via H1 receptor antagonism.
- Key Difference : The bulky benzhydryl group reduces serotonin receptor affinity, highlighting the importance of aromatic substituents in target selectivity .
Halogen and Alkyl Chain Variations
2-(2-Benzyl-4-Chlorophenoxy)-N,N-Dimethylethanaminium Chloride
- Structure : Incorporates a benzyl group adjacent to the chloro substituent.
- Activity: Not explicitly stated, but the benzyl group may enhance binding to muscarinic or adrenergic receptors due to increased steric bulk .
- Key Difference : Benzyl substitution could reduce CNS penetration compared to smaller halogenated analogs.
2-(4-Ethylphenoxy)-N,N-Dimethylethanamine
- Structure : Replaces halogens with an ethyl group.
Structural-Activity Relationship (SAR) Insights
- Bromine’s larger atomic radius may improve 5-HT receptor affinity compared to chlorine .
- Amine Substitution : N,N-Dimethyl groups limit metabolic deamination, increasing bioavailability versus N-ethyl or unsubstituted analogs .
- Aromatic Ring Modifications: Indole or benzofuran rings (e.g., 5-MeO-BFE) enhance serotonin receptor interaction compared to simple phenoxy groups .
Biological Activity
2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bromo and chloro substituent on a phenoxy group, linked to a dimethylamino ethyl chain. Its molecular formula is CHBrClNO, with a molecular weight of approximately 276.57 g/mol.
The biological activity of 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine primarily involves its interaction with various neurotransmitter receptors, particularly serotonin receptors (HTR2A and HTR2C). These receptors are coupled to G proteins that activate intracellular signaling pathways, leading to various physiological effects.
- Serotonin Receptors : The compound acts as an antagonist at the serotonin receptor subtypes HTR2A and HTR2C. Activation of these receptors influences neurotransmission related to mood, cognition, and anxiety responses .
- Calcium Signaling : The activation of these receptors leads to the mobilization of intracellular calcium through phospholipase C pathways, contributing to neuronal excitability and modulation of neurotransmitter release .
Antinociceptive Effects
Research has indicated that related compounds exhibit significant antinociceptive (pain-relieving) properties. For instance, derivatives similar to 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine have shown potent analgesic effects in various pain models, suggesting potential therapeutic applications in pain management .
Behavioral Modulation
Studies have demonstrated that the compound can influence behavior through its serotonergic activity. It has been implicated in modulating responses to stress and anxiety, potentially offering benefits in treating anxiety disorders .
Case Studies
- Antinociceptive Study : A study on a related compound demonstrated that it was significantly more potent than traditional analgesics like aspirin and acetaminophen in various animal models. This study highlighted the importance of the compound's structure in enhancing its efficacy against pain .
- Neurotransmitter Interaction : Another study focused on the interactions between serotonin receptors and compounds similar to 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine, revealing insights into how these interactions could lead to altered states of mood and perception .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
